Retrocyclin-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

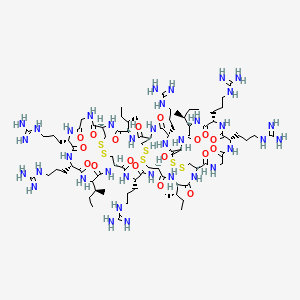

2D Structure

Properties

Molecular Formula |

C82H146N36O18S6 |

|---|---|

Molecular Weight |

2116.7 g/mol |

IUPAC Name |

1-[3-[(1R,4S,7R,10S,13S,16S,22R,25S,28R,31S,34R,37S,40S,43S,49R,52S)-10,25,37,52-tetrakis[(2S)-butan-2-yl]-4,13,31,40,43-pentakis(3-carbamimidamidopropyl)-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54-octadecaoxo-56,57,60,61,64,65-hexathia-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53-octadecazatetracyclo[26.26.4.47,22.434,49]hexahexacontan-16-yl]propyl]guanidine |

InChI |

InChI=1S/C82H146N36O18S6/c1-9-39(5)57-75(135)113-51-35-139-137-33-49(61(121)101-31-55(119)103-43(19-13-25-95-77(83)84)63(123)105-47(67(127)115-57)23-17-29-99-81(91)92)111-73(133)59(41(7)11-3)118-72(132)54-38-142-141-37-53(109-65(125)45(107-69(51)129)21-15-27-97-79(87)88)71(131)117-60(42(8)12-4)74(134)112-50-34-138-140-36-52(70(130)108-46(66(126)110-54)22-16-28-98-80(89)90)114-76(136)58(40(6)10-2)116-68(128)48(24-18-30-100-82(93)94)106-64(124)44(20-14-26-96-78(85)86)104-56(120)32-102-62(50)122/h39-54,57-60H,9-38H2,1-8H3,(H,101,121)(H,102,122)(H,103,119)(H,104,120)(H,105,123)(H,106,124)(H,107,129)(H,108,130)(H,109,125)(H,110,126)(H,111,133)(H,112,134)(H,113,135)(H,114,136)(H,115,127)(H,116,128)(H,117,131)(H,118,132)(H4,83,84,95)(H4,85,86,96)(H4,87,88,97)(H4,89,90,98)(H4,91,92,99)(H4,93,94,100)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,57-,58-,59-,60-/m0/s1 |

InChI Key |

LGJISGRGLYNPKD-DTLSBUNMSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)[C@@H](C)CC)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@@H](NC3=O)[C@@H](C)CC)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC2=O)CCCNC(=N)N)CCCNC(=N)N)[C@@H](C)CC |

Canonical SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC3CSSCC(C(=O)N1)NC(=O)C(NC(=O)C4CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)C(C)CC)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC3=O)C(C)CC)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCNC(=N)N)CCCNC(=N)N)C(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

From Pseudogene to Potent Inhibitor: A Technical Guide to the Discovery and Characterization of Retrocyclin-3

For Immediate Release

A deep dive into the scientific journey of resurrecting an ancient human peptide with significant therapeutic potential. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and characterization of Retrocyclin-3, a potent anti-HIV peptide derived from a human pseudogene. This document details the experimental protocols, quantitative data, and the underlying biological pathways associated with this promising therapeutic candidate.

Introduction: The Latent Potential within Our Genome

The human genome is replete with pseudogenes, sequences that resemble functional genes but are not typically expressed. The story of this compound is a remarkable example of "resurrecting" such a gene to produce a peptide with potent biological activity. Retrocyclins are a class of θ-defensins, small, cyclic antimicrobial peptides. While many Old World monkeys express functional θ-defensins, the corresponding human genes contain a premature stop codon that prevents their translation.[1][2] Scientists hypothesized that the ancestral human θ-defensin gene was functional and that its protein product would have valuable biological properties. By identifying and synthetically recreating the peptide encoded by this pseudogene, researchers have unveiled a powerful inhibitor of HIV-1 entry.[2][3] This guide focuses on this compound, one of the synthesized human θ-defensins.

The Discovery of a Dormant Defender: From Pseudogene to Peptide

The journey to uncover this compound began with the identification of a θ-defensin pseudogene in the human genome, located on chromosome 8p23. This pseudogene was found to be homologous to the functional θ-defensin genes found in rhesus macaques. The key difference was a premature stop codon in the human sequence, which halted the translation of the full peptide.

Experimental Workflow for Pseudogene Identification and Peptide Synthesis

The process of identifying the pseudogene and creating the functional peptide involved a series of molecular biology and peptide synthesis techniques.

Mechanism of Action: How this compound Inhibits HIV-1

This compound exerts its potent anti-HIV-1 activity by targeting the viral entry process. It does not directly neutralize the virus but rather prevents it from fusing with and entering host cells. The primary mechanism involves the binding of this compound to the viral envelope glycoprotein gp120 and the host cell receptor CD4. This interaction is thought to interfere with the conformational changes in the viral gp41 protein that are necessary for membrane fusion.

Signaling Pathway of HIV-1 Entry Inhibition

The following diagram illustrates the key steps in HIV-1 entry and the point of intervention by this compound.

Quantitative Data Summary

The antiviral activity and cytotoxic profile of retrocyclins have been quantified in numerous studies. The following tables summarize key quantitative data for Retrocyclin and its analogues.

| Peptide | Target Virus | Assay | IC50 | Citation |

| Retrocyclin | HIV-1 IIIB (T-tropic) | p24 antigen | ~2-20 µg/mL | |

| Retrocyclin | HIV-1 JR-CSF (M-tropic) | p24 antigen | ~2-20 µg/mL | |

| RC-101 | HIV-1 (R5-tropic) | Cell-cell transmission | 0.19 µg/mL | |

| RC-101 | HIV-1 (X4-tropic) | Cell-cell fusion | 2.6 µg/mL |

| Peptide | Cell Line | Assay | Cytotoxicity | Citation |

| Retrocyclin | H9 T cells, ME-180 cervical carcinoma cells | Not specified | Minimal up to 100-200 µg/mL | |

| RC-101 | TZM-bl cells | MTT assay | Not cytotoxic at antiviral concentrations |

| Peptide | Ligand | Method | Kd | Citation |

| Retrocyclin-2 | gp120 | Surface Plasmon Resonance | 10-100 nM | |

| Retrocyclin-2 | CD4 | Surface Plasmon Resonance | 10-100 nM | |

| Retrocyclin | gp41 | Surface Plasmon Resonance | 68 nM |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Objective: To chemically synthesize the 18-amino acid cyclic peptide, this compound.

Principle: Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis is used to assemble the linear peptide chain on a solid resin support. The peptide is then cleaved from the resin, and the disulfide bonds are formed through oxidative cyclization.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation reagent: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water

-

Oxidation/Cyclization buffer

-

HPLC purification system

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HBTU/HOBt and DIPEA in DMF.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

-

Cleavage: Cleave the synthesized linear peptide from the resin using the TFA/TIS/water cocktail.

-

Oxidative Cyclization: Dissolve the linear peptide in an appropriate buffer and allow for the formation of the three disulfide bonds through air oxidation or another oxidizing agent.

-

Purification: Purify the cyclic this compound peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the mass and purity of the final product using mass spectrometry.

HIV-1 p24 Antigen ELISA for Antiviral Activity

Objective: To quantify the inhibition of HIV-1 replication by this compound.

Principle: The amount of HIV-1 p24 core antigen in the supernatant of infected cell cultures is measured using a sandwich ELISA. A reduction in p24 levels in the presence of this compound indicates antiviral activity.

Materials:

-

CD4+ T-cell line (e.g., PM1) or peripheral blood mononuclear cells (PBMCs)

-

HIV-1 viral stock (e.g., HIV-1 IIIB or JR-CSF)

-

This compound

-

HIV-1 p24 Antigen ELISA kit

-

96-well cell culture plates

-

Cell culture medium and supplements

Protocol:

-

Cell Plating: Seed CD4+ T-cells or PBMCs in a 96-well plate.

-

Peptide Treatment: Add serial dilutions of this compound to the wells.

-

Viral Infection: Infect the cells with a known amount of HIV-1.

-

Incubation: Incubate the plates for a specified period (e.g., 7 days) to allow for viral replication.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

p24 ELISA:

-

Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24.

-

Add the collected supernatants to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add the enzyme substrate and measure the resulting colorimetric change using a plate reader.

-

-

Data Analysis: Calculate the concentration of p24 in each sample and determine the IC50 value of this compound.

MTT Assay for Cytotoxicity

Objective: To assess the cytotoxicity of this compound on host cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

-

Human cell line (e.g., TZM-bl)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Cell culture medium

Protocol:

-

Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Peptide Treatment: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plate for a period that corresponds to the antiviral assay (e.g., 24-48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound and determine the CC50 (50% cytotoxic concentration).

Conclusion and Future Directions

The discovery of this compound from a human pseudogene represents a novel and exciting approach to drug discovery. This potent inhibitor of HIV-1 entry, born from our own evolutionary history, holds significant promise as a potential therapeutic agent. The detailed methodologies and quantitative data presented in this guide are intended to facilitate further research and development in this area. Future studies should focus on optimizing the peptide's structure for enhanced efficacy and reduced toxicity, as well as exploring its activity against a broader range of viral and microbial pathogens. The resurrection of "dead" genes may prove to be a fertile ground for the discovery of new and powerful therapeutics.

References

- 1. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The theta-defensin, retrocyclin, inhibits HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

Retrocyclin-3: A Technical Guide to its Inhibition of Viral Entry and Fusion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retrocyclin-3, a synthetic θ-defensin, has emerged as a potent inhibitor of viral entry and fusion for a range of enveloped viruses, most notably Human Immunodeficiency Virus-1 (HIV-1). This technical guide provides an in-depth overview of the molecular mechanisms underpinning the antiviral activity of this compound, with a focus on its lectin-like properties and its ability to interfere with the conformational changes of viral glycoproteins essential for membrane fusion. This document summarizes key quantitative data on its inhibitory efficacy, details relevant experimental protocols for its study, and presents visual representations of its mechanism of action and associated experimental workflows.

Mechanism of Action: Inhibition of Viral Entry and Fusion

This compound exerts its antiviral effect primarily by targeting the initial stages of the viral life cycle: attachment, entry, and fusion. Its mechanism is multifaceted and involves direct interaction with both viral and host cell surface glycoproteins.

1.1. Lectin-Like Binding to Glycoproteins: this compound functions as a lectin, binding with high affinity to the carbohydrate moieties (glycans) present on viral envelope glycoproteins and host cell receptors.[1][2][3] For HIV-1, this compound binds to the heavily glycosylated gp120 surface unit and the CD4 receptor on target T-cells.[1][2] This interaction is crucial for its inhibitory activity, as removal of these glycans abrogates the antiviral effect.

1.2. Interference with HIV-1 gp41-Mediated Fusion: A critical aspect of this compound's mechanism against HIV-1 is its ability to block the fusogenic activity of the transmembrane glycoprotein gp41. After gp120 binds to CD4 and a coreceptor (CXCR4 or CCR5), gp41 undergoes a series of conformational changes, leading to the formation of a six-helix bundle structure. This structure is essential for bringing the viral and cellular membranes into close proximity to facilitate fusion. This compound interferes with the formation of this six-helix bundle, effectively halting the fusion process.

1.3. Broad-Spectrum Antiviral Activity: While extensively studied for its anti-HIV-1 activity, this compound and its analogs have also demonstrated inhibitory effects against other enveloped viruses, including influenza viruses and flaviviruses (such as Zika and Japanese encephalitis virus). The underlying mechanism is believed to be similar, involving the binding to viral surface glycoproteins and the inhibition of membrane fusion.

The following diagram illustrates the proposed mechanism of this compound in inhibiting HIV-1 entry and fusion.

References

Beyond HIV: A Technical Guide to the Broad-Spectrum Antiviral Activity of Retrocyclin-3

For Immediate Release

This technical guide provides an in-depth analysis of the antiviral spectrum of Retrocyclin-3 and its analogs, extending beyond its well-documented activity against the Human Immunodeficiency Virus (HIV). Geared towards researchers, scientists, and drug development professionals, this document collates quantitative data, details key experimental protocols, and visualizes the mechanisms of action and experimental workflows.

Retrocyclins are a class of synthetic θ-defensins, which are small, cyclic antimicrobial peptides. While the human genome contains pseudogenes for these peptides, they are not naturally expressed. However, synthetically produced retrocyclins have demonstrated potent antimicrobial and antiviral properties. Their unique structure, characterized by a circular backbone and three disulfide bonds, confers remarkable stability and a distinct mechanism of action. This guide focuses on the efficacy of these peptides against a range of clinically relevant viruses.

Quantitative Antiviral Activity of Retrocyclin Analogs

The antiviral efficacy of retrocyclin analogs, such as RC-101 and RC-2, has been quantified against several enveloped viruses. The primary mechanism of action involves the inhibition of viral entry into host cells. Retrocyclins have been shown to bind to viral glycoproteins, thereby preventing the initial attachment and subsequent fusion of the viral and cellular membranes.[1][2][3][4] The following tables summarize the reported 50% inhibitory concentrations (IC50), 50% effective concentrations (EC50), and dissociation constants (Kd) for various viruses.

| Virus Family | Virus | Retrocyclin Analog | Assay Type | Cell Line | IC50 / EC50 | Kd (Binding Affinity) | Reference |

| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | Retrocyclin-2 (RC-2) | Yield Reduction | - | ~20 µg/mL (~10 µM) | - | [5] |

| Herpes Simplex Virus-2 (HSV-2) | Retrocyclin-2 (RC-2) | Plaque Reduction | ME-180 | Potent activity reported | 13.3 nM (to gB2) | ||

| Orthomyxoviridae | Influenza A Virus | Retrocyclin-101 (RC-101) | - | - | Activity demonstrated | - | |

| Flaviviridae | Zika Virus (PRVABC59) | Retrocyclin-101 (RC-101) | - | - | 7.537 µM | - | |

| Zika Virus (MR766) | Retrocyclin-101 (RC-101) | - | - | 18.85 µM | - | ||

| Japanese Encephalitis Virus (JEV) | Retrocyclin-101 (RC-101) | - | BHK-21 | 10.67 µM | 8.10 nM (to DIII of E protein) | ||

| Retroviridae | Human Immunodeficiency Virus-1 (HIV-1) (R5-tropic) | Retrocyclin-101 (RC-101) | Cell-cell transmission | - | 0.19 µg/mL | - | |

| Human Immunodeficiency Virus-1 (HIV-1) (X4-tropic) | Retrocyclin-101 (RC-101) | Cell-cell transmission | - | 2.1 µg/mL | - | ||

| Human Immunodeficiency Virus-1 (HIV-1) (R5-tropic) | Retrocyclin-101 (RC-101) | Cell fusion | - | 0.33 µg/mL | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of antiviral studies. This section outlines the core experimental protocols for assessing the antiviral activity of peptides like this compound.

Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a lytic virus and the efficacy of an antiviral agent.

Objective: To determine the concentration of a retrocyclin analog required to reduce the number of viral plaques by 50% (IC50).

Materials:

-

Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

-

Virus stock of known titer (Plaque Forming Units/mL).

-

Retrocyclin analog stock solution.

-

Culture medium (e.g., DMEM) with and without serum.

-

Semi-solid overlay medium (e.g., containing agarose or methylcellulose).

-

Crystal violet staining solution.

Procedure:

-

Cell Seeding: Seed the plates with host cells to form a confluent monolayer overnight.

-

Compound Dilution: Prepare serial dilutions of the retrocyclin analog in serum-free culture medium.

-

Virus-Compound Incubation: Mix the virus stock with each dilution of the retrocyclin analog and incubate for a specified period (e.g., 1 hour at 37°C) to allow for binding.

-

Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture. Allow for viral adsorption for 1-2 hours at 37°C.

-

Overlay: Remove the inoculum and gently add the semi-solid overlay medium to each well. This restricts the spread of progeny virions to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

-

Staining and Counting: Fix the cells and stain with crystal violet to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Virus Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of new infectious virus particles.

Objective: To quantify the reduction in the titer of progeny virus in the presence of a retrocyclin analog.

Procedure:

-

Infection: Infect a confluent monolayer of host cells with the virus at a high multiplicity of infection (MOI) in the presence of various concentrations of the retrocyclin analog.

-

Incubation: Incubate the infected cells for one full viral replication cycle.

-

Harvesting: After incubation, lyse the cells (e.g., by freeze-thawing) to release the progeny virions.

-

Titration: Determine the titer of the infectious virus in the lysate from each treatment condition using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

-

Data Analysis: Compare the viral titers from the treated samples to that of the untreated control to determine the extent of inhibition.

Time-of-Addition Assay

This assay helps to determine the specific stage of the viral life cycle that is inhibited by the antiviral compound.

Objective: To identify whether the retrocyclin analog acts at the entry, replication, or post-replication stage.

Procedure:

-

Synchronized Infection: Infect host cells with the virus for a short period (e.g., 1-2 hours) at a low temperature (e.g., 4°C) to allow for attachment but not entry.

-

Time-Course Addition: Add the retrocyclin analog at various time points before, during, and after infection.

-

Incubation: After the addition of the compound, incubate the cells for a full replication cycle.

-

Quantification: Measure the viral yield or reporter gene expression (if using a reporter virus) at the end of the incubation period.

-

Data Analysis: By observing at which time points the addition of the compound is no longer effective, the specific stage of inhibition can be determined. For instance, if the compound is only effective when added early, it likely targets viral entry.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in the study of retrocyclin's antiviral activity.

Caption: Mechanism of viral entry inhibition by this compound.

Caption: General experimental workflow for antiviral screening.

This technical guide consolidates current knowledge on the broad-spectrum antiviral activity of this compound and its analogs. The provided data, protocols, and visualizations serve as a valuable resource for the scientific community to further explore the therapeutic potential of these unique peptides. The potent activity against a range of viruses highlights the promise of retrocyclins as a platform for the development of novel antiviral agents.

References

Retrocyclin-3 and its Role in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrocyclins are a class of cyclic antimicrobial peptides (AMPs) belonging to the θ-defensin family. Although humans possess the genes for retrocyclins, a premature stop codon prevents their natural expression.[1][2] However, synthetic retrocyclins, particularly the analog RC-101, have demonstrated potent and broad-spectrum antimicrobial and immunomodulatory activities, positioning them as promising candidates for novel therapeutic agents. This technical guide provides an in-depth overview of the role of retrocyclins, with a focus on the well-studied analog RC-101 as a representative of this class, in the innate immune system. We will delve into its mechanisms of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize key signaling pathways.

Mechanism of Action

Retrocyclins exert their effects on the innate immune system through two primary mechanisms: direct antimicrobial activity and immunomodulation.

Direct Antimicrobial Activity:

Retrocyclins exhibit a broad range of activity against various pathogens, including viruses, bacteria, and fungi.[1] Their primary mode of antiviral action is the inhibition of viral entry into host cells. This is achieved through their lectin-like properties, binding to glycosylated viral envelope proteins and host cell surface glycoproteins.[2] This binding prevents the conformational changes necessary for viral fusion and entry.

-

Antiviral Mechanism: Retrocyclin RC-101 has been shown to bind with high affinity to the gp120 and gp41 glycoproteins of HIV-1, as well as the host cell receptor CD4.[1] This interaction effectively blocks the formation of the six-helix bundle required for HIV-1 fusion with the host cell membrane. Similarly, RC-101 inhibits the entry of other enveloped viruses like Herpes Simplex Virus (HSV) and influenza virus by binding to their surface glycoproteins.

-

Antibacterial and Antifungal Mechanism: The cationic and amphipathic nature of retrocyclins allows them to interact with and disrupt the negatively charged microbial cell membranes, leading to cell death. They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.

Immunomodulatory Activity:

Beyond their direct antimicrobial effects, retrocyclins can modulate the host's innate immune response. This includes the inhibition of pro-inflammatory signaling pathways and the activation of certain immune cells.

-

Inhibition of Toll-Like Receptor (TLR) Signaling: Retrocyclin RC-101 has been demonstrated to inhibit TLR4- and TLR2-dependent signaling pathways. TLRs are key pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs) and trigger inflammatory responses. RC-101 can directly bind to lipopolysaccharide (LPS), the ligand for TLR4, effectively neutralizing it and preventing the downstream activation of pro-inflammatory cytokines. This anti-inflammatory property is crucial for mitigating tissue damage during infections.

-

Mast Cell Activation: Retrocyclins can induce degranulation in human mast cells. Mast cells are important effector cells of the innate immune system, and their degranulation releases a variety of pro-inflammatory mediators, histamine, and proteases that contribute to pathogen clearance and immune cell recruitment.

-

NLRP3 Inflammasome: While retrocyclins are known to inhibit inflammatory responses, their direct role in modulating the NLRP3 inflammasome is not yet well-defined and remains an active area of research. The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Given that retrocyclins can inhibit upstream signaling pathways like TLR4 that are often required for priming the inflammasome, it is plausible that they may indirectly affect its activation. However, direct interaction or inhibition of the NLRP3 complex by retrocyclins has not been conclusively demonstrated.

Quantitative Data

The following tables summarize the quantitative data on the antimicrobial and immunomodulatory activities of retrocyclin RC-101.

Table 1: Antiviral Activity of Retrocyclin RC-101

| Virus | Strain(s) | Cell Line | Assay Type | IC50/EC50 | Citation(s) |

| HIV-1 | T-tropic (IIIB), M-tropic (JR-CSF) | H9, CD4+ PBMCs | p24 antigen release | 1-5 µg/mL | |

| CCR5-tropic | HeLa R5-16 & MAGI-CCR5 | Cell-cell fusion | 0.33 µg/mL | ||

| CXCR4-tropic | ME-180 & H9 | Cell-cell transmission | 2.6 µg/mL | ||

| Zika Virus | PRVABC 59 | Vero | Plaque reduction | 15.58 µM | |

| MR766 | Vero | Plaque reduction | 15.58 µM | ||

| Herpes Simplex Virus-1 (HSV-1) | KOS | Vero | Yield reduction | 10 µM (~20 µg/mL) |

Table 2: Antibacterial Activity of Retrocyclin RC-101

| Bacteria | Assay Type | Minimal Inhibitory Concentration (MIC) | Citation(s) |

| Listeria monocytogenes | Radial diffusion | < 3 µg/mL (low salt) | |

| Staphylococcus aureus | Radial diffusion | > 50 µg/mL (physiological salt) | |

| Escherichia coli | Radial diffusion | < 3 µg/mL (low salt) | |

| Salmonella typhimurium | Bactericidal assay | Micromolar concentrations | |

| Bacillus anthracis (vegetative cells) | Viable counts | Effective at various concentrations |

Table 3: Immunomodulatory Activity of Retrocyclin RC-101

| Activity | Target | Cell Type | Assay | Effective Concentration | Citation(s) |

| TLR4 Signaling Inhibition | LPS-induced cytokine expression | Mouse & Human Macrophages | qRT-PCR | 30 µg/mL | |

| TLR2 Signaling Inhibition | Pam3CSK4-induced gene expression | Mouse Macrophages | qRT-PCR | 30 µg/mL | |

| Mast Cell Degranulation | MrgX2 receptor | LAD2 cells | β-hexosaminidase release | 1-5 µg/mL |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

1. HIV-1 Antiviral Assay (p24 Antigen Release)

-

Cell Culture: Maintain H9 T cells or peripheral blood mononuclear cells (PBMCs) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin. For PBMCs, stimulate with phytohemagglutinin (PHA) prior to infection.

-

Infection: Seed cells at a density of 1 x 10^6 cells/mL in a 24-well plate. Pre-incubate the cells with various concentrations of retrocyclin RC-101 for 1-2 hours at 37°C.

-

Viral Challenge: Add HIV-1 (e.g., IIIB or JR-CSF strain) at a multiplicity of infection (MOI) of 0.01 to the cell suspension.

-

Incubation: Incubate the infected cells for 7-9 days at 37°C in a humidified 5% CO2 incubator.

-

Quantification: Collect the cell culture supernatant at different time points (e.g., days 3, 6, and 9 post-infection). Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.

-

Data Analysis: Determine the IC50 value, which is the concentration of RC-101 that inhibits p24 production by 50% compared to the virus control without the peptide.

2. TLR4 Signaling Inhibition Assay

-

Cell Culture: Culture murine bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages (MDMs) in DMEM supplemented with 10% FBS and relevant growth factors (e.g., M-CSF).

-

Stimulation: Plate the macrophages in a 24-well plate and allow them to adhere. Pre-treat the cells with different concentrations of retrocyclin RC-101 for 1 hour.

-

LPS Challenge: Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) for 4-6 hours.

-

RNA Extraction and qRT-PCR: Lyse the cells and extract total RNA using a suitable kit. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of pro-inflammatory cytokine genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene for normalization.

-

Data Analysis: Calculate the fold change in cytokine gene expression in RC-101 treated cells relative to LPS-stimulated cells without the peptide.

3. Mast Cell Degranulation Assay (β-hexosaminidase Release)

-

Cell Culture: Culture human mast cell line LAD2 in StemPro-34 medium supplemented with stem cell factor (SCF).

-

Degranulation Induction: Wash the LAD2 cells and resuspend them in a buffered salt solution. Aliquot the cells into a 96-well plate.

-

Peptide Treatment: Add varying concentrations of retrocyclin RC-101 to the cells and incubate for 30 minutes at 37°C.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

β-hexosaminidase Assay: Measure the activity of β-hexosaminidase in the supernatant using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). Measure the absorbance at 405 nm.

-

Data Analysis: Calculate the percentage of degranulation by comparing the enzyme activity in the supernatant of RC-101-treated cells to the total enzyme activity in cell lysates (positive control).

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by retrocyclin.

Caption: Inhibition of TLR4 Signaling by Retrocyclin-101.

Caption: Mast Cell Activation by Retrocyclin-101.

Conclusion and Future Directions

Retrocyclins, exemplified by the potent analog RC-101, represent a promising class of multifunctional molecules with significant potential in combating infectious diseases and modulating inflammatory responses. Their dual-action mechanism, combining direct antimicrobial activity with immunomodulatory properties, offers a unique therapeutic advantage. The ability to inhibit viral entry across a range of pathogens and to dampen excessive inflammation through TLR signaling inhibition highlights their potential as broad-spectrum anti-infective and anti-inflammatory agents.

Future research should focus on several key areas. Firstly, a more comprehensive understanding of the in vivo efficacy and safety profile of retrocyclins is necessary to advance them towards clinical applications. Secondly, further elucidation of their immunomodulatory functions is warranted, particularly their potential interaction with other innate immune pathways such as the NLRP3 inflammasome. While no direct evidence currently links retrocyclins to NLRP3 inflammasome modulation, their established anti-inflammatory properties suggest this is a promising avenue for investigation. Finally, optimizing the delivery and formulation of these peptides will be crucial for their successful clinical translation. Continued exploration of retrocyclins and their role in innate immunity holds the promise of developing novel and effective therapies for a wide range of human diseases.

References

Early Studies on the Antibacterial Properties of Retrocyclin-3: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retrocyclins, cyclic octadecapeptides, represent a class of primate θ-defensins that have garnered significant interest for their biological activities. While much of the early research focused on the potent anti-HIV activity of retrocyclin-1 (RC-1) and retrocyclin-2 (RC-2), the antibacterial properties of the broader retrocyclin family were also an area of initial investigation. This technical guide delves into the early foundational studies on the antibacterial characteristics of retrocyclins, with a specific focus on Retrocyclin-3 (RC-3). It outlines the experimental methodologies employed, presents the available quantitative data, and visualizes the key processes and mechanisms of action. A notable finding from early research is that while RC-1 and RC-2 demonstrated significant antiviral effects, RC-3, which possesses a higher net positive charge of +6, did not show the same activity against HIV-1, suggesting distinct bioactivity profiles that warrant specific investigation into its antibacterial potential.[1]

Introduction to Retrocyclins

Retrocyclins are synthetic peptides recreated based on a pseudogene found in human bone marrow that is homologous to the θ-defensin genes of rhesus monkeys.[2][3] These peptides are characterized by a unique cyclic backbone and three intramolecular disulfide bonds, which confer significant stability. Early studies established that retrocyclins possess broad-spectrum antimicrobial activity, including against Gram-positive and Gram-negative bacteria.[4][5] The primary mechanism of action is believed to be the permeabilization and disruption of the bacterial cell membrane.

Humans have the genetic information to produce three types of retrocyclins: two homodimers (Retrocyclin-1 and this compound) and a heterodimer (Retrocyclin-2). These variants differ in their net positive charge, a key determinant of their interaction with negatively charged bacterial membranes.

Quantitative Antibacterial Activity

Early studies on the antibacterial properties of retrocyclins often referred to the peptides generically as "retrocyclin" or focused on analogs like RC-101. Specific quantitative data for this compound is not extensively detailed in the foundational literature. However, the available data for retrocyclin (in a general sense, likely referring to RC-1 or a mixture) provides a baseline for understanding the potential efficacy of this peptide class.

The antibacterial activity was found to be highly dependent on the salt concentration of the assay medium. Under low-salt conditions, retrocyclin demonstrated potent activity against a range of bacteria.

Table 1: Minimal Effective Concentration (MEC) of Retrocyclin in Low-Salt Conditions

| Bacterial Species | Strain | Minimal Effective Concentration (µg/mL) |

| Escherichia coli | ML-35p | < 3 |

| Pseudomonas aeruginosa | MR 3007 | < 3 |

| Listeria monocytogenes | EGD | < 3 |

| Staphylococcus aureus | 930918 | < 3 |

Table 2: Influence of Salt Concentration on Retrocyclin Antibacterial Activity

| Bacterial Species | Salt Condition | Minimal Effective Concentration (µg/mL) |

| E. coli | Physiological (100 mM NaCl) | Effective |

| L. monocytogenes | Physiological (100 mM NaCl) | Effective |

| S. aureus | Physiological (100 mM NaCl) | > 50 |

| P. aeruginosa | Physiological (100 mM NaCl) | > 50 |

Note: The term "Effective" indicates that strong activity persisted, though specific MEC values were not always provided in the source text.

Experimental Protocols

The following are detailed methodologies for key experiments cited in early retrocyclin research.

Solid-Phase Peptide Synthesis of Retrocyclin

The synthesis of retrocyclins was a crucial first step, as they are not naturally produced in humans. This was achieved through solid-phase peptide synthesis (SPPS).

Protocol:

-

Resin Preparation: A suitable resin (e.g., ChemMatrix® or TentaGel®) is selected to minimize peptide aggregation.

-

Linear Chain Assembly: The linear peptide precursor is assembled on the resin using Fmoc/tBu chemistry. This involves sequential steps of:

-

Fmoc Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, typically using 20% piperidine in DMF.

-

Amino Acid Coupling: Activation of the next Fmoc-protected amino acid using a coupling agent (e.g., HCTU) and a base (e.g., DIPEA) in DMF, followed by addition to the resin to form a new peptide bond.

-

Washing: Thorough washing of the resin with DMF and DCM after each deprotection and coupling step.

-

-

On-Resin Cyclization:

-

Side-Chain Deprotection: Selective removal of protecting groups from the amino acid side chains that will be involved in the cyclization.

-

N-terminal Fmoc Deprotection: Removal of the final Fmoc group.

-

Lactam Bridge Formation: Addition of a cyclization cocktail to the resin to facilitate the formation of a peptide bond between the N-terminus and the deprotected side-chain carboxyl group, forming the cyclic peptide.

-

-

Cleavage and Global Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification and Analysis: The crude peptide is precipitated, purified (e.g., by reverse-phase HPLC), and its identity and purity are confirmed by mass spectrometry.

Radial Diffusion Assay for Antibacterial Activity

This assay is used to determine the minimal effective concentration (MEC) of an antimicrobial peptide.

Protocol:

-

Bacterial Culture: Grow the test bacterium to the mid-logarithmic phase in a suitable broth (e.g., Trypticase Soy Broth).

-

Agar Plate Preparation: Prepare an underlay agar gel in a petri dish. Inoculate a low-nutrient agar (e.g., 1% agarose in 10 mM sodium phosphate buffer) with the washed bacterial suspension to a final concentration of approximately 4 x 10^6 CFU/mL. Pour this seeded agar over the underlay gel.

-

Well Creation: Punch a series of small wells (e.g., 3 mm diameter) into the solidified agar.

-

Peptide Application: Add a fixed volume (e.g., 5 µL) of serial dilutions of the retrocyclin peptide solution to each well.

-

Incubation: Incubate the plates for 3 hours at 37°C to allow for peptide diffusion.

-

Nutrient Overlay: Overlay the plate with a nutrient-rich agar (e.g., double-strength Mueller-Hinton agar) to support bacterial growth.

-

Final Incubation: Incubate the plates overnight at 37°C.

-

Analysis: Measure the diameter of the clear zone of bacterial growth inhibition around each well. The MEC is the lowest concentration of the peptide that produces a clear zone.

Bacterial Membrane Permeabilization Assay (ONPG Assay)

This assay assesses the ability of a peptide to disrupt the bacterial inner membrane. It utilizes a bacterial strain (e.g., E. coli ML-35) that is lactose permease-deficient but has constitutive cytoplasmic β-galactosidase activity.

Protocol:

-

Cell Preparation: Grow E. coli ML-35 to mid-log phase. Centrifuge the cells and resuspend them in 10 mM sodium phosphate buffer (pH 7.4) to a specific optical density (e.g., OD600 = 0.5).

-

Assay Setup: In a spectrophotometer cuvette, add the bacterial cell suspension.

-

Substrate Addition: Add o-nitrophenyl-β-D-galactopyranoside (ONPG) to the cuvette to a final concentration of 1.5 mM. ONPG cannot enter intact cells but can be hydrolyzed by the intracellular β-galactosidase if the membrane is permeabilized.

-

Peptide Addition: Add the retrocyclin peptide to the cuvette at the desired concentration.

-

Measurement: Monitor the change in absorbance at 405 nm over time. The hydrolysis of ONPG to o-nitrophenol produces a yellow color, leading to an increase in absorbance. The rate of this increase is proportional to the degree of inner membrane permeabilization.

Mechanism of Antibacterial Action

The antibacterial activity of cationic peptides like retrocyclins is primarily attributed to their interaction with and disruption of the bacterial cell membrane. This process can be conceptualized in several stages.

-

Electrostatic Attraction: The highly positive charge of this compound (+6) facilitates a strong initial electrostatic attraction to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

Membrane Insertion and Permeabilization: Following the initial binding, the peptide inserts into the lipid bilayer. Several models have been proposed for this process, including the "barrel-stave," "toroidal pore," and "carpet" models. These models describe different ways the peptides can create pores or channels in the membrane, leading to the leakage of intracellular contents and ultimately cell death. The specific mechanism can depend on the peptide's structure and concentration.

Conclusion and Future Directions

Early research on retrocyclins established their potential as antibacterial agents, particularly in low-salt environments. The mechanism of action is consistent with other cationic antimicrobial peptides, involving the disruption of the bacterial membrane. While specific quantitative data on the antibacterial efficacy of this compound is sparse in the initial literature, its high positive charge suggests it would have a strong affinity for bacterial membranes. The observation that RC-3 was inactive against HIV-1, in contrast to its less cationic counterparts, highlights that charge alone does not determine all biological activities and that specific structural features are critical. Further research is warranted to fully characterize the antibacterial spectrum and potency of this compound, especially in physiological salt conditions, to determine its potential as a therapeutic agent. Comparative studies with RC-1 and RC-2 would be invaluable in elucidating the structure-activity relationships of this unique class of cyclic peptides.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retrocyclin: a primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Retrocyclin-3 Transcription from a Pseudogene: A Technical Guide for Researchers and Drug Developers

Introduction

Retrocyclins are a class of cyclic antimicrobial peptides belonging to the θ-defensin family.[1][2] In humans, the genes encoding these peptides, including retrocyclin-3, are considered pseudogenes due to the presence of a premature termination codon (PTC) in their signal sequence.[3][4] Despite this, the messenger RNA (mRNA) for retrocyclins is transcribed in various tissues, including bone marrow, spleen, thymus, testis, and skeletal muscle.[3] This intriguing biological phenomenon—transcription from a seemingly "silent" gene—presents a unique opportunity for the development of novel therapeutics.

This technical guide provides an in-depth exploration of the transcription of the this compound pseudogene, the potential for its translation into a functional peptide, and the associated methodologies for its study and potential therapeutic application. The content is tailored for researchers, scientists, and drug development professionals interested in the fields of antimicrobial peptides, pseudogene biology, and novel drug discovery.

The this compound Pseudogene and its Basal Transcription

The human genome contains six θ-defensin pseudogenes, with five located on chromosome 8p23 and one on chromosome 1. These pseudogenes, including the one encoding the precursor to this compound, are transcribed into mRNA. While the precise mechanisms governing the basal transcription of these pseudogenes are not fully elucidated, it is hypothesized that they may be regulated by signaling pathways and transcription factors known to control the expression of other defensin genes.

Potential Regulatory Pathways

The transcription of defensin genes is a key component of the innate immune response and is known to be regulated by various signaling pathways, often in response to inflammatory stimuli or microbial products like lipopolysaccharide (LPS). Key pathways implicated in the regulation of defensin gene expression include:

-

Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is a central regulator of inflammatory and immune responses. Activation of NF-κB can be triggered by various stimuli, leading to the transcription of target genes, including defensins.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The p38 and c-Jun N-terminal kinase (JNK) MAPK pathways have been shown to be involved in the induction of β-defensin expression.

-

Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway, particularly in response to cytokines like Interleukin-17 (IL-17), can also upregulate defensin expression.

It is plausible that the basal transcription of this compound pseudogenes is driven by a low-level, constitutive activity of one or more of these pathways, or that these pathways can be stimulated to enhance transcription.

Overcoming the Premature Termination Codon

The primary obstacle to the production of endogenous this compound is the premature termination codon (PTC) in its mRNA. Research has demonstrated that this can be overcome through the use of aminoglycoside antibiotics, which can induce ribosomal read-through of the PTC.

Aminoglycoside-Induced Read-Through

Aminoglycosides such as gentamicin, amikacin, and tobramycin have been shown to mediate the read-through of the retrocyclin PTC, leading to the production of a full-length, functional peptide. This occurs because aminoglycosides can bind to the ribosomal RNA and alter its conformation, leading to misreading of the stop codon and insertion of an amino acid, allowing translation to continue.

Biological Activity of Retrocyclins

Synthetically produced retrocyclins have demonstrated potent biological activity against a range of pathogens, highlighting their therapeutic potential.

Antimicrobial and Antiviral Activity

The following tables summarize the quantitative data on the antimicrobial and anti-HIV-1 activity of retrocyclins.

Table 1: Minimum Inhibitory Concentrations (MIC) of Retrocyclins against various microbes

| Microorganism | Retrocyclin | MIC (µg/mL) | Reference(s) |

| Pseudomonas aeruginosa | Retrocyclin | < 3 | |

| Escherichia coli | Retrocyclin | < 3 | |

| Listeria monocytogenes | Retrocyclin | < 3 | |

| Staphylococcus aureus | Retrocyclin | < 3 |

Table 2: Half-maximal Inhibitory Concentration (IC50) of Retrocyclins against HIV-1

| HIV-1 Strain/Isolate | Retrocyclin | IC50 (µg/mL) | Reference(s) |

| CCR5-tropic | RC-101 | 0.19 | |

| CXCR4-tropic | RC-101 | 2.1 | |

| Clade B (R5) | RC-101 | ~1-5 | |

| Clade B (X4) | RC-101 | ~1-5 |

Table 3: Cytotoxicity of Retrocyclins

| Cell Line | Retrocyclin | Cytotoxicity Measurement | Value (µg/mL) | Reference(s) |

| ME-180 | Retrocyclin | Minimal cytotoxicity | > 100-200 | |

| H9 CD4+ T lymphocytes | Retrocyclin | Minimal cytotoxicity | > 100-200 | |

| Various cell lines | Retrocyclins | No significant cytotoxicity | up to 500 |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound.

Solid-Phase Peptide Synthesis of this compound

Objective: To chemically synthesize the this compound peptide.

Protocol:

-

Resin Preparation: Start with a pre-loaded Wang or Rink amide resin. Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HBTU/HOBt or HATU (3.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours. Monitor coupling efficiency using a Kaiser test.

-

Washing: After each deprotection and coupling step, wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-4 for each amino acid in the this compound sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Cyclization: The linear peptide is then cyclized in solution, typically using a head-to-tail ligation strategy.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for this compound Transcript

Objective: To detect the presence of the this compound mRNA transcript in a given cell or tissue sample.

Protocol:

-

RNA Extraction: Isolate total RNA from the sample of interest using a commercial kit or a standard Trizol-based method. Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.

-

PCR Amplification: Perform PCR using primers specific for the this compound transcript. Include a no-reverse transcriptase control to ensure that the amplified product is not from genomic DNA.

-

Primer Design: Design primers that flank an intron (if applicable in the gDNA) or are specific to the this compound sequence to differentiate it from other related defensin transcripts.

-

-

Gel Electrophoresis: Analyze the PCR products on an agarose gel to visualize the amplified DNA fragment of the expected size.

-

Sequencing (Optional): For confirmation, the PCR product can be purified from the gel and sequenced to verify its identity as the this compound transcript.

Aminoglycoside-Induced Read-Through in Cell Culture

Objective: To induce the translation of this compound from its pseudogene transcript in a cell culture model.

Protocol:

-

Cell Culture: Culture a suitable human cell line (e.g., epithelial cells or a cell line known to transcribe the retrocyclin pseudogene) in appropriate media.

-

Aminoglycoside Treatment: Treat the cells with varying concentrations of an aminoglycoside antibiotic (e.g., gentamicin at 50-500 µg/mL, amikacin, or tobramycin). Include an untreated control.

-

Incubation: Incubate the cells for 24-72 hours to allow for read-through and protein expression.

-

Cell Lysate Preparation: Harvest the cells and prepare a cell lysate.

-

Detection of this compound: Detect the presence of the translated this compound peptide in the cell lysate using methods such as:

-

Western Blotting: Using an antibody specific for this compound.

-

Mass Spectrometry: After purification of the peptide from the lysate.

-

Functional Assays: Test the antimicrobial or antiviral activity of the cell lysate.

-

In Vitro HIV-1 Inhibition Assay

Objective: To determine the anti-HIV-1 activity of synthesized or induced this compound.

Protocol:

-

Cell Preparation: Seed target cells (e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well plate.

-

Peptide Treatment: Add serial dilutions of the this compound peptide to the cells.

-

Virus Infection: Infect the cells with a known amount of an HIV-1 laboratory strain or clinical isolate.

-

Incubation: Incubate the infected cells for 48-72 hours.

-

Quantification of Infection: Measure the extent of HIV-1 infection.

-

p24 Antigen ELISA: For replication-competent virus, measure the amount of p24 antigen in the culture supernatant.

-

Luciferase Assay: For TZM-bl cells, lyse the cells and measure luciferase activity, which is proportional to the level of HIV-1 infection.

-

-

Data Analysis: Calculate the IC50 value, which is the concentration of the peptide that inhibits HIV-1 replication by 50%.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxicity of this compound.

Protocol:

-

Cell Seeding: Seed a human cell line (e.g., HeLa or HEK293T) in a 96-well plate.

-

Peptide Treatment: Add serial dilutions of this compound to the cells and incubate for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (the concentration that causes 50% cytotoxicity).

Conclusion

The transcription of the this compound gene from a pseudogene represents a fascinating area of research with significant therapeutic potential. Although the endogenous production of the peptide is silenced by a premature termination codon, the fact that the gene is transcribed provides a template for intervention. The ability to induce translational read-through using aminoglycosides or other small molecules opens up a novel avenue for developing host-directed therapies against a variety of pathogens. The potent antimicrobial and anti-HIV-1 activity of retrocyclins, coupled with their low cytotoxicity, makes them attractive candidates for further drug development. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in exploring the exciting possibilities of "reawakening" this dormant antimicrobial peptide.

References

- 1. researchgate.net [researchgate.net]

- 2. Reawakening Retrocyclins: Ancestral Human Defensins Active Against HIV-1 | PLOS Biology [journals.plos.org]

- 3. Evolution of primate theta-defensins: a serpentine path to a sweet tooth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evolution of primate α and θ defensins revealed by analysis of genomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Solid-Phase Synthesis Protocol for Retrocyclin-3: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrocyclin-3 is a synthetic θ-defensin, a class of cyclic antimicrobial peptides characterized by a cyclic backbone and three intramolecular disulfide bonds. These structural features confer remarkable stability against proteolysis and a potent and broad spectrum of antimicrobial and antiviral activity, including against HIV-1.[1][2][3][4] The unique topology of this compound, with its constrained conformation, makes it a promising candidate for therapeutic development.[3] This application note provides a detailed protocol for the solid-phase synthesis of this compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, including linear peptide assembly, on-resin cyclization, oxidative folding, purification, and characterization.

Materials and Reagents

| Reagent | Grade | Supplier (Example) |

| Rink Amide Resin | 100-200 mesh, 0.5-0.8 mmol/g | Sigma-Aldrich, Novabiochem |

| Fmoc-protected Amino Acids | Synthesis Grade | AAPPTec, Chem-Impex |

| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Synthesis Grade | Sigma-Aldrich |

| DIPEA (N,N-Diisopropylethylamine) | Synthesis Grade | Sigma-Aldrich |

| Piperidine | Synthesis Grade | Sigma-Aldrich |

| DMF (N,N-Dimethylformamide) | Peptide Synthesis Grade | Fisher Scientific |

| DCM (Dichloromethane) | ACS Grade | Fisher Scientific |

| TFA (Trifluoroacetic acid) | Reagent Grade | Sigma-Aldrich |

| TIS (Triisopropylsilane) | 98% | Sigma-Aldrich |

| Diethyl ether | Anhydrous | Fisher Scientific |

| Acetonitrile | HPLC Grade | Fisher Scientific |

| DMSO (Dimethyl sulfoxide) | ACS Grade | Sigma-Aldrich |

Experimental Protocols

Linear Peptide Synthesis on Solid Support

The linear precursor of this compound is assembled on a Rink Amide resin using a manual or automated peptide synthesizer. The sequence of this compound is cyclo(Arg-Arg-Ile-Cys-Arg-Cys-Ile-Cys-Gly-Arg-Arg-Ile-Cys-Arg-Cys-Ile-Cys-Gly).

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected amino acid (4 equivalents relative to resin loading) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence. For the cysteine residues, use Fmoc-Cys(Trt)-OH to protect the sulfhydryl group.

On-Resin Cyclization

Head-to-tail cyclization is performed on the resin-bound peptide to form the cyclic backbone.

Protocol:

-

N-terminal Fmoc Deprotection: Remove the Fmoc group from the final amino acid using 20% piperidine in DMF as described above.

-

Washing: Thoroughly wash the resin with DMF (5 times) and DCM (3 times).

-

Cyclization:

-

Add a solution of PyBOP (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF to the resin.

-

Allow the reaction to proceed for 4-6 hours at room temperature.

-

Monitor the cyclization by cleaving a small sample of the resin and analyzing by LC-MS.

-

Cleavage from Resin and Side-Chain Deprotection

The cyclic peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously.

Protocol:

-

Washing and Drying: Wash the resin with DMF (3 times), DCM (5 times), and methanol (2 times). Dry the resin under vacuum for at least 2 hours.

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and gently agitate for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether three times.

-

Drying: Dry the crude peptide pellet under vacuum.

Oxidative Folding for Disulfide Bond Formation

The three intramolecular disulfide bonds are formed by air oxidation in a basic buffer. The correct disulfide connectivity for this compound is Cys4-Cys17, Cys6-Cys15, and Cys8-Cys13.

Protocol:

-

Dissolution: Dissolve the crude linear peptide in a 0.1 M ammonium bicarbonate buffer (pH 8.0-8.5) at a low concentration (0.1-0.5 mg/mL) to favor intramolecular disulfide bond formation.

-

Oxidation: Stir the solution gently, open to the air, for 24-48 hours at room temperature.

-

Monitoring: Monitor the progress of the folding by reverse-phase HPLC (RP-HPLC). The correctly folded isomer should appear as a distinct peak with a shorter retention time compared to the linear, reduced peptide.

Purification and Characterization

The final product is purified by RP-HPLC and characterized by mass spectrometry.

Protocol:

-

Purification:

-

Dissolve the crude, oxidized peptide in a minimal amount of aqueous acetonitrile.

-

Purify the peptide using a preparative C18 RP-HPLC column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).

-

Collect fractions corresponding to the major peak.

-

-

Characterization:

-

Confirm the purity of the collected fractions using analytical RP-HPLC.

-

Verify the identity of the final product by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS). The expected monoisotopic mass of this compound is approximately 2176.0 Da.

-

Quantitative Data Summary

The following table summarizes typical expected outcomes for the solid-phase synthesis of this compound. Actual results may vary depending on the specific conditions and peptide sequence.

| Synthesis Stage | Expected Yield | Expected Purity (by HPLC) |

| Crude Linear Peptide | 70-85% | 50-70% |

| Crude Cyclized Peptide | 50-70% | 40-60% |

| Crude Oxidized Peptide | 30-50% | 30-50% |

| Purified this compound | 5-15% | >95% |

Visualizations

Solid-Phase Synthesis Workflow for this compound

Caption: Workflow for the solid-phase synthesis of this compound.

Logical Relationship of Synthesis Stages

Caption: Sequential stages of this compound synthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase synthesis of this compound. The described methods, from linear assembly to final purification, offer a robust pathway for obtaining this complex cyclic peptide for research and drug development purposes. The successful synthesis of this compound enables further investigation into its therapeutic potential as a novel antimicrobial and antiviral agent. Careful optimization of each step, particularly the cyclization and oxidative folding conditions, is crucial for achieving high yields and purity.

References

- 1. researchgate.net [researchgate.net]

- 2. Retrocyclin: a primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reawakening Retrocyclins: Ancestral Human Defensins Active Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Assay for Retrocyclin-3 using p24 Antigen Quantification: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrocyclins are a class of cyclic antimicrobial peptides with potent antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). This application note provides a detailed protocol for assessing the in vitro antiviral efficacy of Retrocyclin-3 against HIV-1 using a p24 antigen capture enzyme-linked immunosorbent assay (ELISA). The p24 antigen is a core structural protein of HIV-1, and its quantification in cell culture supernatants serves as a reliable marker of viral replication. This document outlines the mechanism of action of this compound, provides comprehensive experimental protocols, and presents data in a clear, structured format to facilitate evaluation of its therapeutic potential.

Mechanism of Action: this compound Inhibition of HIV-1 Entry

Retrocyclins, including this compound, exert their anti-HIV-1 activity by inhibiting the viral entry process. The primary target of these peptides is the gp41 transmembrane glycoprotein, a critical component of the HIV-1 envelope spike protein complex. Following the initial binding of the viral gp120 glycoprotein to the host cell's CD4 receptor and a coreceptor (CXCR4 or CCR5), gp41 undergoes a series of conformational changes. These changes are essential for the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell.

Retrocyclins interrupt this crucial step by binding to the heptad repeat regions (HR1 and HR2) of gp41. This binding prevents the formation of the six-helix bundle, a stable hairpin structure that is necessary to bring the viral and cellular membranes into close proximity for fusion. By blocking this fusogenic conformation, retrocyclins effectively halt viral entry and prevent the initiation of infection.[1][2][3][4]

Data Presentation

The antiviral activity and cytotoxicity of retrocyclins are critical parameters for evaluating their therapeutic potential. While specific quantitative data for this compound is limited in publicly available literature, with some studies indicating it may not be active against all tested HIV-1 strains, the following tables present representative data for the closely related and well-studied retrocyclin analog, RC-101.[5] This data serves as a benchmark for the expected performance of retrocyclin compounds.

Note: The following data is for RC-101, a congener of Retrocyclin-1, and is provided as a reference. Researchers should generate specific data for this compound.

Table 1: Antiviral Activity of RC-101 against various HIV-1 Strains

| HIV-1 Strain | Tropism | Cell Line | IC50 (µg/mL) |

| HIV-1 IIIB | X4 | H9 cells | ~2.0 |

| HIV-1 JR-CSF | R5 | CD4+ PBMC | ~2.0 |

| HIV-1 BaL | R5 | TZM-bl cells | ~1.25 |

| HIV-1 SK1 | X4 | ME-180/H9 co-culture | 2.6 |

| CCR5-tropic (cell-cell) | R5 | MAGI-CCR5/HeLa R5-16 | 0.33 |

| CXCR4-tropic (cell-cell) | X4 | GHOST(3)X4/R5/H9 | 2.1 |

Table 2: Cytotoxicity of Retrocyclins

| Compound | Cell Line | Assay | CC50 (µg/mL) |

| Retrocyclin | ME-180 | MTT | >100 |

| Retrocyclin | H9 | MTT | >100 |

| RC-101 | TZM-bl | MTT | >32 |

| RC-101 | ME-180/H9 co-culture | Cell Viability | >10 |

Experimental Protocols

This section provides a detailed methodology for assessing the antiviral activity of this compound against HIV-1 in vitro.

Experimental Workflow Overview

The overall workflow involves culturing susceptible cells, infecting them with HIV-1 in the presence of varying concentrations of this compound, and then quantifying the resulting viral replication by measuring the p24 antigen concentration in the culture supernatant using an ELISA.

Materials and Reagents

-

Cells: Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors, or a susceptible cell line (e.g., TZM-bl, CEM-GFP).

-

Virus: A well-characterized laboratory-adapted or clinical isolate of HIV-1 (e.g., HIV-1 IIIB, HIV-1 BaL).

-

Compound: this compound, lyophilized powder.

-

Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 20 U/mL Interleukin-2 (IL-2) for PBMCs.

-

Phytohemagglutinin (PHA): For stimulation of PBMCs.

-

HIV-1 p24 Antigen Capture ELISA Kit: Commercially available kit.

-

Reagents for Cytotoxicity Assay: (e.g., MTT, XTT, or CellTiter-Glo®).

-

General Laboratory Equipment: 96-well cell culture plates, CO2 incubator, centrifuge, microplate reader, etc.

Preparation of Cells and Virus

-

PBMC Isolation and Stimulation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI-1640 medium. Stimulate the PBMCs with PHA (5 µg/mL) for 2-3 days before infection. After stimulation, wash the cells and resuspend in fresh medium containing IL-2.

-

Virus Stock Preparation: Propagate the desired HIV-1 strain in a suitable cell line (e.g., CEM) or stimulated PBMCs. Harvest the cell culture supernatant, clarify by centrifugation to remove cell debris, and filter through a 0.45 µm filter. Aliquot the virus stock and store at -80°C. The titer of the virus stock should be determined by a p24 ELISA to ensure a consistent multiplicity of infection (MOI) is used in subsequent experiments.

Antiviral Assay Protocol

-

Cell Seeding: Seed the stimulated PBMCs (or other target cells) into a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 50 µL of each dilution to the appropriate wells in triplicate. Include wells with medium only as a no-drug control.

-

Infection: Add 50 µL of the diluted HIV-1 stock (at a predetermined MOI, e.g., 0.01-0.1) to each well, except for the uninfected control wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cell pellet.

-

p24 ELISA: Perform the p24 ELISA on the collected supernatants according to the manufacturer's instructions. Briefly, this involves adding the supernatant to an antibody-coated plate, followed by the addition of a detection antibody and a substrate to generate a colorimetric signal that is proportional to the amount of p24 antigen present.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of p24 in each well using a standard curve generated from recombinant p24 antigen. The percentage of inhibition is calculated as follows:

% Inhibition = [1 - (p24 in treated sample / p24 in untreated control)] x 100

The 50% inhibitory concentration (IC50) is then determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay Protocol

-

Cell Seeding: Seed the same target cells used in the antiviral assay into a 96-well plate at the same density.

-

Compound Addition: Add serial dilutions of this compound to the wells in triplicate.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (5-7 days).

-

Viability Assessment: Perform a cell viability assay (e.g., MTT) according to the manufacturer's protocol. This typically involves the addition of a reagent that is converted into a colored or luminescent product by metabolically active cells.

-

Data Analysis: Measure the signal (absorbance or luminescence) and calculate the percentage of cell viability relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.

Conclusion

This application note provides a comprehensive guide for the in vitro evaluation of this compound's antiviral activity against HIV-1. The detailed protocols for the p24 antigen assay and cytotoxicity assessment, along with the structured data presentation and mechanistic overview, are intended to support researchers in the fields of virology and drug development. Accurate and reproducible execution of these assays is crucial for determining the therapeutic index (CC50/IC50) and advancing the development of promising antiviral candidates like this compound.

References

- 1. HIV - Wikipedia [en.wikipedia.org]

- 2. Targeting HIV-1 gp41-induced Fusion and Pathogenesis for Anti-viral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Luciferase Reporter Assay for Evaluating Retrocyclin-3 Anti-HIV Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrocyclins are cyclic antimicrobial peptides that have demonstrated potent inhibitory activity against a broad range of HIV-1 strains.[1] A crucial tool for quantifying the antiviral efficacy of compounds like Retrocyclin-3 is the luciferase reporter assay. This method offers a rapid, sensitive, and high-throughput-compatible means of assessing viral entry and replication.[2] These application notes provide a detailed overview and experimental protocols for utilizing a luciferase-based reporter gene assay to determine the anti-HIV activity of this compound. The protocols are designed for execution in a biosafety level 2 or 3 facility, depending on the viral strains and laboratory-specific safety guidelines.

Principle of the Assay

The luciferase reporter assay for HIV-1 infection typically employs a genetically engineered cell line, such as TZM-bl, which contains integrated copies of the firefly luciferase gene under the control of the HIV-1 Tat promoter. Upon successful entry and integration of HIV-1 into these cells, the viral Tat protein is expressed, which in turn transactivates the luciferase gene, leading to the production of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of viral replication. A reduction in luciferase activity in the presence of an antiviral agent, such as this compound, indicates inhibition of a stage in the viral life cycle, primarily viral entry in the case of Retrocyclins.[3][4][5]

Mechanism of Action of Retrocyclin

Retrocyclin peptides, including this compound, inhibit HIV-1 entry. Their mechanism of action involves binding to viral glycoproteins, such as gp120 and gp41, as well as to host cell surface molecules like CD4. This interaction disrupts the conformational changes required for the fusion of the viral and cellular membranes, thereby blocking the virus from entering the host cell.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of Retrocyclin compounds against various HIV-1 strains as determined by different assay methodologies.

| Compound | HIV-1 Strain Tropism | Cell Line | Assay Type | IC50 (µg/mL) | Reference |

| RC-101 | CCR5-tropic | GHOST(3) X4/R5 | Cell-associated transmission | 0.19 | |